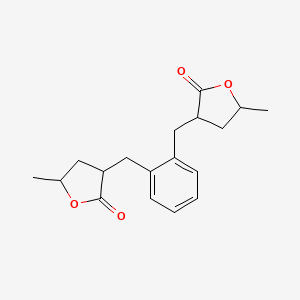
2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is a chemical compound with the molecular formula C10H7ClN2O3 and a molecular weight of 238.63 g/mol . This compound is known for its unique structure, which includes a phthalazinone moiety and a chloroacetic acid group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid typically involves the reaction of phthalazinone derivatives with chloroacetic acid. One common method includes the following steps :
Starting Material: The synthesis begins with phthalazinone, which is reacted with chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions for several hours.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phthalazinone moiety.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as amides, esters, and hydrazones .
Applications De Recherche Scientifique
2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The phthalazinone moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Lacks the chloro group but has similar structural features.
2-(4-oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid: Contains a phenyl group instead of a chloro group.
2-[2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamido]acetic acid: Contains an additional acetamido group.
Uniqueness
2-Chloro-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid is unique due to the presence of the chloro group, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. This structural feature also contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
49546-83-0 |
|---|---|
Formule moléculaire |
C10H7ClN2O3 |
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
2-chloro-2-(4-oxo-3H-phthalazin-1-yl)acetic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-7(10(15)16)8-5-3-1-2-4-6(5)9(14)13-12-8/h1-4,7H,(H,13,14)(H,15,16) |
Clé InChI |
UFZSEPOAWMGPHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NNC2=O)C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


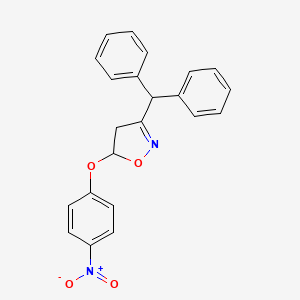
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
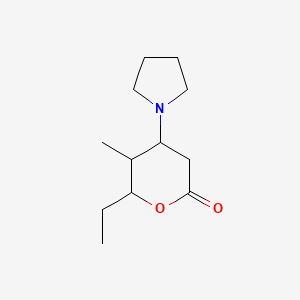
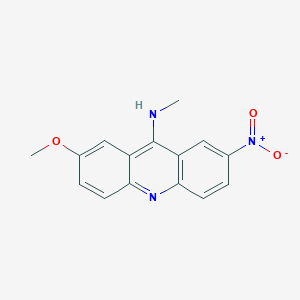
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
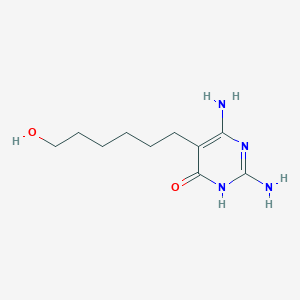




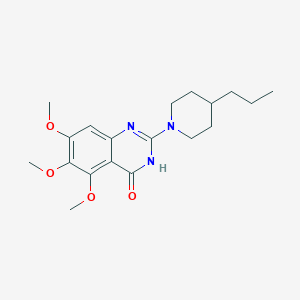
![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
